Tanshinone I
Overview
Description
Tanshinone I is a natural diterpenoid quinone compound derived from the roots of Salvia miltiorrhizaThis compound has been widely used in traditional Chinese medicine for its diverse biological activities, including anti-cancer, antioxidant, neuroprotective, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tanshinone I can be synthesized through various chemical routes. One common method involves the cyclization of a suitable precursor under acidic conditions, followed by oxidation to form the quinone structure. The total synthesis of this compound often requires multiple steps, including the formation of the core diterpenoid structure and subsequent functional group modifications .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from the roots of Salvia miltiorrhiza. Advanced techniques such as high-performance liquid chromatography (HPLC) and supercritical fluid extraction are employed to obtain high-purity this compound. Additionally, biotechnological approaches, including the use of genetically engineered microorganisms, are being explored to enhance the yield and efficiency of this compound production .
Chemical Reactions Analysis
Types of Reactions: Tanshinone I undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinone derivatives.
Reduction: Reduction of this compound leads to the formation of dihydrotanshinone.
Substitution: Substitution reactions can introduce different functional groups into the this compound structure, enhancing its biological activity
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydrotanshinone.
Substitution: Introduction of functional groups like hydroxyl, methoxy, and halogen groups
Scientific Research Applications
Tanshinone I has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various derivatives with enhanced biological activities.
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Investigated for its potential in treating cancers, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals .
Mechanism of Action
Tanshinone I exerts its effects through multiple molecular targets and pathways:
Anti-cancer: Inhibits cell proliferation and induces apoptosis through pathways such as PI3K/Akt, NF-κB, and MAPK.
Anti-inflammatory: Reduces inflammation by inhibiting the production of pro-inflammatory cytokines and mediators.
Neuroprotective: Protects neurons by reducing oxidative stress and modulating signaling pathways involved in cell survival
Comparison with Similar Compounds
Tanshinone IIA: Known for its potent anti-cancer and cardiovascular protective effects.
Dihydrotanshinone: Exhibits strong anti-inflammatory and antimicrobial activities.
Cryptotanshinone: Noted for its anti-cancer and anti-inflammatory properties .
Uniqueness of Tanshinone I: this compound stands out due to its unique combination of biological activities and its potential for structural modification to enhance its therapeutic properties. Its ability to target multiple pathways makes it a versatile compound for various applications .
Properties
IUPAC Name |
1,6-dimethylnaphtho[1,2-g][1]benzofuran-10,11-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGAZQPHXLWMOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C4=C3OC=C4C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90972247 | |
Record name | 1,6-Dimethylphenanthro[1,2-b]furan-10,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90972247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
568-73-0 | |
Record name | Tanshinone I | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=568-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tanshinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tanshinone I | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16886 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,6-Dimethylphenanthro[1,2-b]furan-10,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90972247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TANSHINONE I | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03UUH3J385 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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